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molecular formula C19H14N2O3 B8347026 Ethyl 5-oxo-5,7-dihydrobenzo[a]phenazine-6-carboxylate CAS No. 86266-79-7

Ethyl 5-oxo-5,7-dihydrobenzo[a]phenazine-6-carboxylate

Cat. No. B8347026
M. Wt: 318.3 g/mol
InChI Key: CZCJMLTVBAZSKA-UHFFFAOYSA-N
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Patent
US04472578

Procedure details

A mixture of 2.63 g of ethyl 1,4-dihydro-1,4-dioxo-3-methoxy-2-naphthoate and 1.3 g of o-phenylenediamine in 50 ml of ethanol was heated at reflux for an hour. After cooling, the precipitated solid was collected by filtration and recrystallized from ethanol to give 2.972 g (93.5% yield) of ethyl 5-hydroxybenzo[a]phenazine-6-carboxylate as yellow needles, m.p. 126°-127° C., Anal. CAlcd. (%) for C19H14N2O3 : C, 71.69; H, 4.43; N, 8.80; Found: C, 71.81; H, 4.21; N, 8.90
Name
ethyl 1,4-dihydro-1,4-dioxo-3-methoxy-2-naphthoate
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=O)[C:4](OC)=[C:3]1[C:15]([O:17][CH2:18][CH3:19])=[O:16].[C:20]1([NH2:27])[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[NH2:26]>C(O)C>[OH:1][C:2]1[C:3]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:4]2[C:5]([N:26]=[C:21]3[C:20](=[N:27]2)[CH:25]=[CH:24][CH:23]=[CH:22]3)=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=12

Inputs

Step One
Name
ethyl 1,4-dihydro-1,4-dioxo-3-methoxy-2-naphthoate
Quantity
2.63 g
Type
reactant
Smiles
O=C1C(=C(C(C2=CC=CC=C12)=O)OC)C(=O)OCC
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(=C3N=C4C=CC=CC4=NC3=C1C(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.972 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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